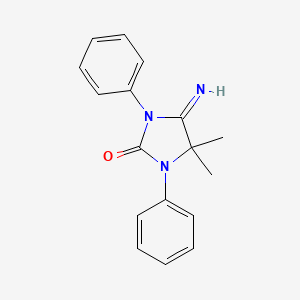
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide, also known as Etoperidone, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use as an antidepressant and anxiolytic agent. In
作用机制
The exact mechanism of action of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which are both involved in regulating mood and anxiety. Additionally, N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to increase the levels of dopamine in the brain, which is involved in regulating motivation and reward.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. Additionally, it has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for studying the neurobiological basis of depression and anxiety.
However, there are also some limitations to using N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, it has a number of side effects, such as sedation and dry mouth, which can confound the results of experiments.
未来方向
There are a number of future directions for research on N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide. One area of interest is in developing more potent and selective inhibitors of serotonin and norepinephrine reuptake. Additionally, there is interest in studying the long-term effects of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide on the brain and behavior, as well as its potential use in treating other psychiatric disorders. Finally, there is interest in developing new formulations of N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide that have a longer half-life and fewer side effects.
合成方法
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide can be synthesized by reacting 3,4-dichlorophenylpiperazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been extensively studied for its potential use as an antidepressant and anxiolytic agent. It has been found to be effective in treating depression and anxiety in animal models and has shown promise in clinical trials. Additionally, N-(3,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been studied for its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3S/c1-2-17-5-7-18(8-6-17)13(19)16-10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCXAVSTKVWZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5843416.png)


![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)




![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)